9-ethyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
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Overview
Description
9-ethyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex organic compound that features a purine base structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine typically involves multi-step organic synthesis The process begins with the preparation of the pyrrolo[3,4-c]pyrrole core, which is then functionalized with the pyridine-3-carbonyl groupCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
9-ethyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as an amine or halide .
Scientific Research Applications
9-ethyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an anti-cancer or anti-viral agent.
Mechanism of Action
The mechanism of action of 9-ethyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and have been studied for their biological activities.
Pyrrolidine Derivatives: These compounds also feature a pyrrolidine ring and have been used in medicinal chemistry.
Uniqueness
What sets 9-ethyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine apart is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H21N7O |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[2-(9-ethylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C19H21N7O/c1-2-24-12-23-16-17(24)21-11-22-18(16)25-7-14-9-26(10-15(14)8-25)19(27)13-4-3-5-20-6-13/h3-6,11-12,14-15H,2,7-10H2,1H3 |
InChI Key |
KUGZDCLZARCPKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CN=CC=C5 |
Origin of Product |
United States |
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